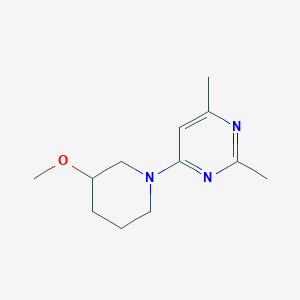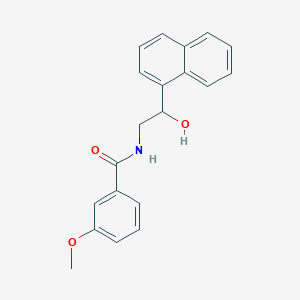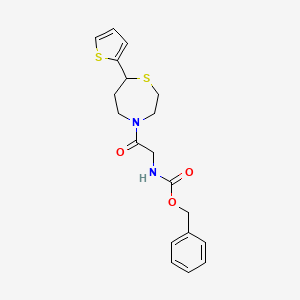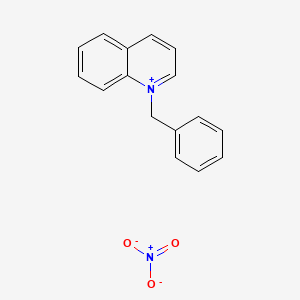
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxypiperidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.
Introduction of the Methoxypiperidine Group: The methoxypiperidine group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with 3-methoxypiperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxypiperidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine
- 4-(3-Aminopiperidin-1-yl)-2,6-dimethylpyrimidine
- 4-(3-Thiopiperidin-1-yl)-2,6-dimethylpyrimidine
Uniqueness
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.
Propiedades
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIQUMYIFBZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)

![1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2865833.png)

![methyl 4-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]benzoate](/img/structure/B2865835.png)
![[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2865837.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2865838.png)
![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)
![ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)
![2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2865842.png)
